ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 3-carbamoyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate: Similar structure but with a nitro group, which can alter its reactivity and applications.
Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoate:
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 4-(3-carbamoylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H15N3O3/c1-2-16-9(14)4-3-6-13-7-5-8(12-13)10(11)15/h5,7H,2-4,6H2,1H3,(H2,11,15) |
InChI Key |
AVMHFLZHVJXKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C=CC(=N1)C(=O)N |
Origin of Product |
United States |
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